Crystal Structure Divergence: Triclinic (Pī) Packing of 6-Chloro-N-(4-Fluorophenyl)Nicotinamide Versus Monoclinic (P2₁) Packing of Comparator N-(Quinolin-3-yl)Nicotinamide
Single-crystal X-ray diffraction reveals that 6-chloro-N-(4-fluorophenyl)nicotinamide (Compound 1) crystallizes in the triclinic space group Pī with unit cell volume V = 549.75(19) ų and Z = 2, whereas N-(quinolin-3-yl)nicotinamide (Compound 2) crystallizes in the monoclinic space group P2₁ with V = 595.3(2) ų and Z = 2 [1]. The 7.6% smaller unit cell volume and distinct triclinic symmetry of Compound 1 translate to higher crystal density (calculated ~1.514 g·cm⁻³ vs. ~1.389 g·cm⁻³ for Compound 2) and predictably different mechanical and thermodynamic properties relevant to formulation and storage.
| Evidence Dimension | Crystal system, space group, and unit cell volume |
|---|---|
| Target Compound Data | Triclinic, Pī, V = 549.75(19) ų, Z = 2, calculated density ≈ 1.514 g·cm⁻³ |
| Comparator Or Baseline | N-(Quinolin-3-yl)nicotinamide (Compound 2): Monoclinic, P2₁, V = 595.3(2) ų, Z = 2, calculated density ≈ 1.389 g·cm⁻³ |
| Quantified Difference | ΔV = 45.55 ų (7.6% smaller for target); Δ(density) ≈ +0.125 g·cm⁻³ (8.3% higher for target) |
| Conditions | Single-crystal X-ray diffraction at room temperature; structures solved by direct methods and refined by full-matrix least-squares on F² |
Why This Matters
The distinct crystal packing and higher density directly impact solubility, hygroscopicity, and long-term solid-state stability—properties that are critical for reproducible preparation of stock solutions and DMSO-dissolved compound libraries in procurement workflows.
- [1] Wang Z, Fan YQ, Luo DM, Shi L. Syntheses, Crystal Structures and Antitumor Activities of Two Nicotinamides. Compound 1: triclinic Pī, V = 549.75(19) ų; Compound 2: monoclinic P2₁, V = 595.3(2) ų. Department of Medicinal Chemistry, China Pharmaceutical University. View Source
